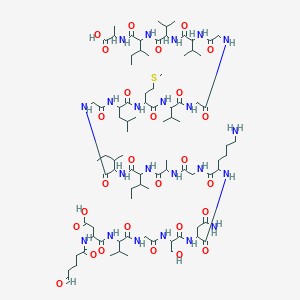

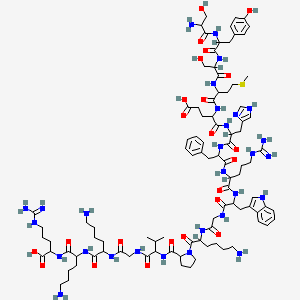

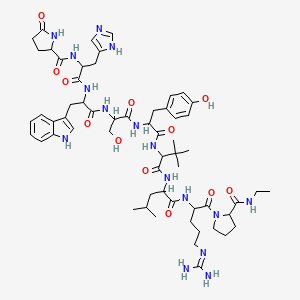

H-Asp-ala-glu-phe-arg-his-asp-ser-gly-tyr-glu-val-his-his-gln-lys-leu-val-phe-phe-ala-glu-asp-val-gly-ser-asn-lys-gly-ala-ile-ile-gly-leu-met-val-gly-gly-val-val-ile-ala-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

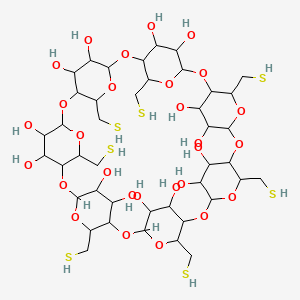

H-Asp-ala-glu-phe-arg-his-asp-ser-gly-tyr-glu-val-his-his-gln-lys-leu-val-phe-phe-ala-glu-asp-val-gly-ser-asn-lys-gly-ala-ile-ile-gly-leu-met-val-gly-gly-val-val-ile-ala-OH is a useful research compound. Its molecular formula is C87H150N22O27S and its molecular weight is 1968.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality H-Asp-ala-glu-phe-arg-his-asp-ser-gly-tyr-glu-val-his-his-gln-lys-leu-val-phe-phe-ala-glu-asp-val-gly-ser-asn-lys-gly-ala-ile-ile-gly-leu-met-val-gly-gly-val-val-ile-ala-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Asp-ala-glu-phe-arg-his-asp-ser-gly-tyr-glu-val-his-his-gln-lys-leu-val-phe-phe-ala-glu-asp-val-gly-ser-asn-lys-gly-ala-ile-ile-gly-leu-met-val-gly-gly-val-val-ile-ala-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Histocompatibility Antigen Structure

The amino acid sequence of the murine histocompatibility antigen H-2Kb, which includes a similar peptide sequence, provides vital information on the structure of this complex glycoprotein (Uehara et al., 1980).

Skeletal Muscle Enzyme Study

The peptide sequence was identified in the context of studying the amino-acid sequence of sarcine adenylate kinase from skeletal muscle, contributing to our understanding of muscle biochemistry (Heil et al., 1974).

Evolutionary Rate Studies in Drosophila melanogaster

The complete amino acid sequence of the Drosophila melanogaster Cu,Zn superoxide dismutase subunit, containing a similar sequence, reveals different rates of evolution at different times (Lee et al., 1985).

Gonadotropin Structure and Function

The sequence's similarity to human chorionic gonadotropin and human luteinizing hormone helps in understanding their structure and function (Morgan et al., 1975).

Enzyme Structure and Function

The amino acid sequence of human liver manganese superoxide dismutase, which includes a similar peptide sequence, is used to study the enzyme's structure and function (Barra et al., 1984).

Vitamin A Transport

Prealbumin, which contains a similar amino acid sequence, plays a significant role in vitamin A transport and binds thyroxine for thyroid hormone transport (Kanda et al., 1974).

Photobacterium Leiognathi Studies

The complete amino acid sequence of iron-superoxide dismutase from Photobacterium leiognathi, similar to the given sequence, shows homology with manganese-superoxide dismutases (Barra et al., 1987).

Novel Peptides from Australian Toadlet

This sequence is part of the study on novel Uperin peptides from the dorsal glands of the Australian floodplain toadlet Uperoleia inundata (Bradford et al., 1996).

Eigenschaften

IUPAC Name |

4-[[1-[[2-[[1-[[4-amino-1-[[6-amino-1-[[2-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[[2-[[2-[[1-[[1-[[1-(1-carboxyethylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxo-3-(5-oxopentanoylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C87H150N22O27S/c1-20-47(14)70(82(130)94-39-62(116)98-54(33-42(4)5)76(124)101-53(29-32-137-19)75(123)104-66(43(6)7)80(128)92-36-60(114)90-37-64(118)103-68(45(10)11)83(131)106-69(46(12)13)84(132)109-71(48(15)21-2)85(133)96-51(18)87(135)136)108-86(134)72(49(16)22-3)107-73(121)50(17)95-61(115)38-91-74(122)52(27-23-25-30-88)100-77(125)55(34-58(89)112)102-79(127)57(41-111)99-63(117)40-93-81(129)67(44(8)9)105-78(126)56(35-65(119)120)97-59(113)28-24-26-31-110/h31,42-57,66-72,111H,20-30,32-41,88H2,1-19H3,(H2,89,112)(H,90,114)(H,91,122)(H,92,128)(H,93,129)(H,94,130)(H,95,115)(H,96,133)(H,97,113)(H,98,116)(H,99,117)(H,100,125)(H,101,124)(H,102,127)(H,103,118)(H,104,123)(H,105,126)(H,106,131)(H,107,121)(H,108,134)(H,109,132)(H,119,120)(H,135,136) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCCMQOSLGGKPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)CCCC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C87H150N22O27S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1968.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Asp-ala-glu-phe-arg-his-asp-ser-gly-tyr-glu-val-his-his-gln-lys-leu-val-phe-phe-ala-glu-asp-val-gly-ser-asn-lys-gly-ala-ile-ile-gly-leu-met-val-gly-gly-val-val-ile-ala-OH | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid](/img/structure/B8199831.png)

![EX-A4328, Glycinamide,N-[6-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]glycylglycyl-L-phenylalanyl-N-[(carboxymethoxy) methyl]-](/img/structure/B8199839.png)

![N-[4-[[2-[[2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-methylsulfamoyl]phenyl]acetamide](/img/structure/B8199849.png)

![Tert-butyl 6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8199856.png)

![8-(Benzofuran-2-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B8199862.png)